4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine
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Overview
Description
4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine is a synthetic organic compound that features a pyrimidine ring substituted with an amine group and a triazole ring linked via an ether bond to a phenyl group
Mechanism of Action
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells .
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . The nitrogen atoms of the 1,2,4-triazole ring bind to the iron in the heme moiety of the enzyme . This interaction inhibits the enzyme’s activity, thereby reducing the production of estrogens .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound disrupts the biosynthesis of estrogens . Estrogens are hormones that promote the growth of certain types of cancer cells. Therefore, by reducing estrogen production, the compound can potentially slow down or halt the growth of these cancer cells .
Result of Action
The compound’s action results in a decrease in estrogen production, which can lead to a reduction in the growth of estrogen-dependent cancer cells . In vitro studies have shown promising cytotoxic activity against certain cancer cell lines .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s worth noting that the stability of the compound could be influenced by its chemical structure, specifically the 1,2,4-triazole ring, which is known for its chemical and biological stability .
Biochemical Analysis
Cellular Effects
In vitro studies have shown that some 1,2,4-triazole derivatives exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . This suggests that 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine may have similar effects on cellular processes, potentially influencing cell function, signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Molecular docking studies of similar compounds suggest that they may bind to the aromatase enzyme, a key enzyme in the biosynthesis of estrogens . This interaction could lead to enzyme inhibition or activation, and changes in gene expression.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 2-chloropyrimidine, 1-phenyl-1H-1,2,4-triazole-3-ol, and ethylamine.
Step 1 Formation of the Ether Linkage: The first step involves the reaction of 1-phenyl-1H-1,2,4-triazole-3-ol with an appropriate alkylating agent to form 1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethane.
Step 2 Substitution Reaction: The intermediate is then reacted with 2-chloropyrimidine under basic conditions to form the desired compound, 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine.
Reaction Conditions: Typical conditions include the use of a base such as sodium hydride or potassium carbonate, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and temperatures ranging from room temperature to 80°C.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can target the pyrimidine ring or the triazole ring, using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Oxidized derivatives of the phenyl or triazole rings.
Reduction: Reduced forms of the pyrimidine or triazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in organic reactions.
Biology
Antimicrobial Agents: Due to its structural similarity to known bioactive molecules, it can be investigated for antimicrobial properties against bacteria and fungi.
Anticancer Research: The compound can be tested for cytotoxic effects against various cancer cell lines, potentially leading to the development of new anticancer drugs.
Medicine
Drug Development: Its potential as a pharmacophore makes it a candidate for the development of new therapeutic agents targeting specific enzymes or receptors.
Industry
Material Science: The compound can be explored for its use in the synthesis of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-1,2,4-triazole-3-amine: Shares the triazole moiety but lacks the pyrimidine ring.
2-Amino-4-(phenylthio)pyrimidine: Contains the pyrimidine ring but with a different substituent.
4-(1H-1,2,4-Triazol-1-yl)pyrimidine: Similar structure but without the phenyl group.
Uniqueness
4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine is unique due to the combination of the triazole and pyrimidine rings linked via an ether bond to a phenyl group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Biological Activity
The compound 4-{1-[(1-phenyl-1H-1,2,4-triazol-3-yl)oxy]ethyl}-2-pyrimidinamine is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H15N5O with a molecular weight of approximately 257.29 g/mol. The structure features a pyrimidine ring linked to a triazole moiety through an ether bond, which is significant for its biological interactions.
Antibacterial Activity
Research has shown that triazole derivatives exhibit significant antibacterial properties. The compound has been assessed for its activity against various bacterial strains, particularly Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of Triazole Derivatives
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli | 0.5 µg/mL |
S. aureus | 0.25 µg/mL | |
P. aeruginosa | 0.75 µg/mL | |
B. subtilis | 0.12 µg/mL |
The compound demonstrated potent antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin and levofloxacin .
The mechanism by which triazole derivatives exert their antibacterial effects often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis. Specifically, it is believed that the compound interacts with DNA gyrase and topoisomerases, crucial for bacterial DNA replication and transcription .
Study on Triazole Derivatives
In a study published in MDPI, several triazole derivatives were synthesized and tested for their antibacterial efficacy. The results indicated that compounds with a phenyl group at the 4-position exhibited enhanced activity against both Gram-positive and Gram-negative bacteria .
One notable finding was that the presence of specific substituents on the triazole ring significantly affected the antibacterial potency. For instance, compounds with halogen substitutions showed improved MIC values against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
In Vivo Studies
In vivo studies have also been conducted to evaluate the therapeutic potential of triazole derivatives in animal models. These studies highlighted the compounds' efficacy in reducing bacterial load in infected tissues and demonstrated low toxicity profiles compared to traditional antibiotics .
Properties
IUPAC Name |
4-[1-[(1-phenyl-1,2,4-triazol-3-yl)oxy]ethyl]pyrimidin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O/c1-10(12-7-8-16-13(15)18-12)21-14-17-9-20(19-14)11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKFUIBLWSSDLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NC=C1)N)OC2=NN(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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